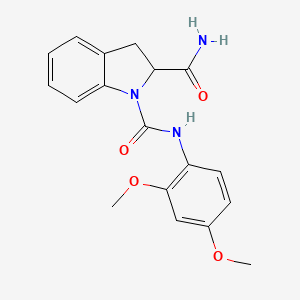

N1-(2,4-dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide

Vue d'ensemble

Description

N1-(2,4-dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide, often abbreviated as DMDI, is a chemical compound belonging to the class of indole-dicarboxamides. This compound has been extensively studied due to its potential applications in a variety of scientific fields. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties, which makes it a promising molecule for further research.

Applications De Recherche Scientifique

DMDI has been studied for a variety of scientific applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential therapeutic agent for the treatment of various diseases. It has also been found to possess antioxidant, anti-angiogenic, and anti-allergic properties, making it a potential therapeutic agent for the treatment of various conditions. In addition, DMDI has been studied for its potential use in the development of new drugs and as a potential drug delivery system.

Mécanisme D'action

The mechanism of action of DMDI is not yet fully understood. However, it is believed that the compound acts by modulating the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor involved in the regulation of inflammatory and immune responses. In addition, DMDI has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a receptor involved in the regulation of glucose and lipid metabolism.

Biochemical and Physiological Effects

DMDI has been found to possess a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the production of nitric oxide. In addition, it has been found to reduce the production of reactive oxygen species, to reduce the production of pro-inflammatory eicosanoids, and to reduce the expression of adhesion molecules.

Avantages Et Limitations Des Expériences En Laboratoire

The use of DMDI for laboratory experiments has several advantages. First, it is a relatively simple compound to synthesize, making it easily available for research purposes. Second, it is a relatively safe compound to use, with no known toxicity in laboratory animals. Finally, it is a relatively inexpensive compound, making it accessible for research purposes. However, there are some limitations to the use of DMDI for laboratory experiments. First, the compound is not very stable, making it difficult to store and transport. Second, the compound is not water-soluble, making it difficult to use in aqueous solutions.

Orientations Futures

The potential future directions for the use of DMDI are numerous. First, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Second, further research is needed to develop new formulations of the compound for drug delivery purposes. Third, further research is needed to develop new synthetic methods for the production of the compound. Fourth, further research is needed to develop new methods for the detection and quantification of the compound. Finally, further research is needed to explore the potential applications of the compound in other areas, such as food and cosmetics.

Méthodes De Synthèse

DMDI can be synthesized through a two-step reaction process. The first step involves the condensation of 2,4-dimethoxyphenylacetonitrile and 1,2-dicarboxylic acid to form the corresponding amide. This reaction is followed by the reaction of the amide with 2,3-dihydro-1H-indole to form DMDI. The reaction conditions for the first step are a temperature of 80°C, a reaction time of 5 hours, and a catalyst of p-toluenesulfonic acid. The second step requires a reaction time of 2 hours at a temperature of 80°C and a catalyst of p-toluenesulfonic acid.

Propriétés

IUPAC Name |

1-N-(2,4-dimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-12-7-8-13(16(10-12)25-2)20-18(23)21-14-6-4-3-5-11(14)9-15(21)17(19)22/h3-8,10,15H,9H2,1-2H3,(H2,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOPODREHBEVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101171966 | |

| Record name | N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-dimethoxyphenyl)indoline-1,2-dicarboxamide | |

CAS RN |

1048664-29-4 | |

| Record name | N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492688.png)

![2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492690.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492699.png)

![2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492701.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide](/img/structure/B6492717.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(propane-2-sulfonyl)benzamide](/img/structure/B6492725.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6492727.png)

![2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide](/img/structure/B6492730.png)

![N-(4-nitrophenyl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6492737.png)

![1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6492742.png)

![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B6492759.png)

![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-methylphenoxy)ethan-1-one](/img/structure/B6492773.png)